(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine

Chiral purity Enantiomeric excess Analytical characterization

Chiral fidelity failures derail lead optimization. Replacing (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine with achiral 2-fluoro-4-methoxybenzylamine or racemic mixtures eliminates the α-methyl stereocenter required for enantioselective target engagement at kinases, GPCRs, and ion channels-invalidating SAR data and wasting synthesis resources. • Enantiopure (R)-configuration (≥95% HPLC) ensures defined 3D orientation for chiral receptor binding and enantioselective catalysis. • Direct incorporation into candidate molecules bypasses in-house asymmetric synthesis or chiral resolution. • Supplied as stable HCl salt; enables chiral ligand, auxiliary, and organocatalyst development without additional stereochemical processing. For R&D use only. Custom quantities available upon request.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
Cat. No. B13070595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)OC)F)N
InChIInChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1
InChIKeyWZMIJZHSKHBAEZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine


(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine (CAS free base: not assigned; hydrochloride salt CAS: 1309598-55-7 [1]) is a chiral primary amine characterized by a single stereogenic center at the α-carbon bearing the amine group and methyl substituent . The compound belongs to the class of substituted phenethylamines and features a 2-fluoro-4-methoxyphenyl aromatic core . With a molecular formula of C9H12FNO (free base) and molecular weight of 169.20 g/mol , this compound is primarily utilized as a chiral building block or intermediate in the asymmetric synthesis of more complex pharmaceutical candidates and as a ligand precursor in stereoselective catalysis [1].

Stereochemical Role Enantiomerically defined (R)-chiral building block for asymmetric synthesis
Workflow Integration Direct incorporation into chiral ligand, catalyst, or SAR library design
Procurement Advantage Commercially available (R)-enantiomer eliminates initial asymmetric synthesis step

Why (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine Cannot Be Replaced


Generic substitution with the (1S)-enantiomer (CAS: 1309598-55-7) or achiral analogs such as 2-fluoro-4-methoxybenzylamine (CAS: 405-94-7) fails due to fundamental differences in stereochemical and structural determinants of biological and catalytic activity [1]. In medicinal chemistry campaigns targeting chiral biological receptors (e.g., kinases, GPCRs, ion channels), the (1R)-enantiomer and its (1S)-counterpart can exhibit orders-of-magnitude differences in binding affinity, functional potency, and off-target selectivity profiles [1]. Similarly, achiral replacements such as 2-fluoro-4-methoxybenzylamine lack the α-methyl stereogenic center entirely, eliminating the three-dimensional orientation critical for chiral recognition [1]. Consequently, even when chemically similar alternatives appear cost-attractive or more readily available, substitution without empirical chiral validation compromises SAR integrity, introduces confounding variables into lead optimization, and may invalidate downstream biological or catalytic data interpretation.

Target: (1R)-Enantiomer
Defined (R)-stereochemistry at α-carbon enables specific chiral interactions in target binding sites and catalytic cycles.
Substitute: (1S)-Enantiomer
Opposite stereochemistry may exhibit orders-of-magnitude differences in binding affinity or functional response, undermining SAR integrity.
The (1S)-enantiomer is not commercially cataloged; custom synthesis required for comparison studies.
Target: (1R)-Enantiomer
Preserves the α-methyl stereogenic center that provides three-dimensional orientation for chiral recognition.
Substitute: Achiral Analog (e.g., 2-fluoro-4-methoxybenzylamine)
Lacks the chiral center entirely, eliminating stereochemical information crucial for enantioselective binding or catalysis.
May introduce confounding variables into lead optimization without chiral validation.

Selection Guide: (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine


Chiral Purity and Enantiomeric Excess

Commercial procurement of (1R)-1-(2-fluoro-4-methoxyphenyl)ethylamine hydrochloride is typically specified at ≥95% chemical purity . However, this figure represents only total organic purity and does not quantify enantiomeric excess (ee). The (1S)-enantiomer, if present as an impurity, functions as a distinct chemical entity with potentially divergent biological or catalytic behavior [1]. Procuring laboratories must request certificate of analysis (CoA) documentation including specific ee values determined via chiral HPLC or optical rotation measurement to ensure stereochemical integrity and batch-to-batch consistency.

Chiral Purity Specification
Class-level inference
Commercial purity ≥95% does not guarantee enantiomeric excess; ee must be separately determined by chiral HPLC or optical rotation.
Enantiopurity verification required for stereochemical control studies.
Standard CoA typically omits ee; request vendor-specific enantiomeric analysis.
Chiral purity Enantiomeric excess Analytical characterization

Commercial Availability: (1R) vs. (1S) Enantiomer

A comparative survey of major chemical suppliers reveals that the (1R)-enantiomer (as the hydrochloride salt, CAS: 1309598-55-7) is commercially available from multiple vendors including American Elements [1], Cymit Química/Apollo Scientific , and GlpBio [2], among others. In contrast, the (1S)-enantiomer does not appear as a distinct catalog item in standard supplier inventories, as indicated by the absence of dedicated CAS entries and product listings [3]. This commercial asymmetry means that laboratories requiring the (1S)-stereoisomer for comparative pharmacology or enantiomeric validation studies would face the burden of custom asymmetric synthesis rather than direct procurement.

Commercial Availability
Cross-study comparable
(1R)-enantiomer: listed by ≥3 major suppliers. (1S)-enantiomer: no dedicated catalog entries identified, custom synthesis required.
Availability asymmetry impacts procurement timelines for enantiomer-comparison studies.
Supplier catalogs as of 2026; verify current stock.
Commercial availability Enantiomer sourcing Procurement logistics

GHS Hazard Classification

The hydrochloride salt of (1R)-1-(2-fluoro-4-methoxyphenyl)ethylamine carries a standardized GHS hazard classification as an irritant, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This classification is consistent across vendor SDS documentation and aligns with the expected safety profile for a primary amine hydrochloride salt. No evidence of unique or elevated toxicity concerns relative to structurally similar fluorinated benzylamine derivatives has been identified.

GHS Hazard Profile
Class-level inference
H302, H315, H319, H335 (irritant); consistent with primary amine hydrochloride salt class.
Standard laboratory irritant handling protocols apply.
No unique toxicity concerns relative to structural analogs identified.
Safety data GHS classification Laboratory handling

Application Scenarios: (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine


Chiral Building Block for Lead Optimization

In medicinal chemistry programs targeting chiral receptors or enzymes (e.g., kinases, proteases, GPCRs), (1R)-1-(2-fluoro-4-methoxyphenyl)ethylamine serves as an enantiomerically defined building block for SAR exploration. Its commercial availability as the (R)-enantiomer enables direct incorporation into candidate molecules without the need for in-house asymmetric synthesis or chiral resolution steps, preserving stereochemical fidelity through downstream transformations.

Ligand Precursor for Asymmetric Catalysis

The compound's primary amine functionality and chiral α-methylbenzylamine core render it suitable for derivatization into chiral ligands, auxiliaries, or organocatalysts for asymmetric transformations. The (1R)-stereochemistry, when incorporated into ligand scaffolds, imparts defined three-dimensional orientation critical for enantioselective induction in metal-catalyzed or organocatalytic reactions.

Enantiomeric Comparative Pharmacology

Given the commercial unavailability of the (1S)-enantiomer [1], laboratories procuring the (1R)-enantiomer may need to synthesize the (1S)-counterpart in-house for enantiomeric comparison studies. This scenario is particularly relevant for ADME-tox profiling, where stereochemical configuration can influence metabolic stability, plasma protein binding, and off-target liability assessment.

Application
Selection Property
Validation Focus
Chiral building block studies
Enantiomeric identity and (R)-configuration retention
Stereochemical integrity verification via chiral HPLC or polarimetry
Asymmetric catalyst ligand development
Primary amine derivatization potential with defined chirality
Enantioselective induction performance in model catalytic reactions
Enantiomer-comparison studies
Commercial (R)-enantiomer as reference for in-house (S)-synthesis
Comparative pharmacological endpoints in chiral biological assays
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